dimethyl 5-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIMETHYL 5-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole moiety, and various functional groups
Preparation Methods
The synthesis of 2,4-DIMETHYL 5-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Butanamido Group: The pyrazole derivative is then reacted with a butanoyl chloride derivative to form the butanamido group.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the pyrazole-butanamido intermediate.
Final Coupling and Esterification: The final step involves coupling the thiophene derivative with the pyrazole-butanamido intermediate and esterifying the carboxyl groups to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2,4-DIMETHYL 5-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and pyrazole rings, using appropriate nucleophiles or electrophiles.
Hydrolysis: Ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-DIMETHYL 5-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups, which may exhibit biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as organic semiconductors and polymers.
Biological Studies: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects and mechanisms of action.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a building block for further chemical modifications.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL 5-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group in the pyrazole ring can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring may also play a role in binding to specific proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
2,4-DIMETHYL 5-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can be compared with similar compounds such as:
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole moiety but lacks the thiophene and butanamido groups.
2,4-Dimethylthiophene: Contains the thiophene ring but lacks the pyrazole and butanamido groups.
Butanamido derivatives: Compounds with similar butanamido groups but different aromatic rings.
The uniqueness of 2,4-DIMETHYL 5-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C18H22N4O7S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
dimethyl 5-[4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanoylamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H22N4O7S/c1-9-13(17(24)28-4)16(30-15(9)18(25)29-5)19-12(23)7-6-8-21-11(3)14(22(26)27)10(2)20-21/h6-8H2,1-5H3,(H,19,23) |
InChI Key |
GIDGOKQSPQSARI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C(=O)OC |
Origin of Product |
United States |
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